molecular formula C12H18ClNO B1603172 3-(Phenoxymethyl)piperidine hydrochloride CAS No. 28569-09-7

3-(Phenoxymethyl)piperidine hydrochloride

Cat. No.: B1603172
CAS No.: 28569-09-7
M. Wt: 227.73 g/mol
InChI Key: DQNAJGWNSVFMAN-UHFFFAOYSA-N
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Description

3-(Phenoxymethyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a phenoxymethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenoxymethyl)piperidine hydrochloride typically involves the reaction of piperidine with phenoxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Phenoxymethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding N-oxide.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the N-oxide derivative.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used but generally result in the replacement of the phenoxymethyl group with the nucleophile.

Scientific Research Applications

3-(Phenoxymethyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving neurotransmitter receptors and ion channels due to its structural similarity to certain biologically active molecules.

    Medicine: Research into its potential therapeutic effects, particularly in the treatment of neurological disorders, is ongoing.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which lacks the phenoxymethyl group.

    Phenoxymethylpiperidine: A similar compound without the hydrochloride salt form.

    N-Methylpiperidine: Another derivative of piperidine with a methyl group attached to the nitrogen atom.

Uniqueness

3-(Phenoxymethyl)piperidine hydrochloride is unique due to the presence of both the phenoxymethyl group and the hydrochloride salt. This combination imparts distinct chemical properties, such as increased solubility in water and enhanced reactivity in certain chemical reactions. These properties make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(phenoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11;/h1-3,6-7,11,13H,4-5,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNAJGWNSVFMAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599655
Record name 3-(Phenoxymethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28569-09-7
Record name 3-(Phenoxymethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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